N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively).
Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
Brand Name: Vulcanchem
CAS No.: 511532-96-0
VCID: VC0004569
InChI: InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
SMILES: CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

CAS No.: 511532-96-0

Cat. No.: VC0004569

Molecular Formula: C23H22Cl2N4O

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide - 511532-96-0

CAS No. 511532-96-0
Molecular Formula C23H22Cl2N4O
Molecular Weight 441.3 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
Standard InChI Key FNOMTMVRTBHRET-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Canonical SMILES CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5

Chemical Identity and Structural Features

Molecular Characteristics

GP1a possesses the molecular formula C₂₃H₂₂Cl₂N₄O and a molecular weight of 441.3 g/mol . The compound’s structure integrates three fused rings: a benzene ring substituted with two chlorine atoms, a pyrazole ring, and an indene system (Figure 1). The piperidinyl group at the carboxamide position enhances solubility and receptor binding specificity .

Table 1: Key Molecular Descriptors of GP1a

PropertyValue
IUPAC Name1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
SMILESCC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
InChIKeyFNOMTMVRTBHRET-UHFFFAOYSA-N
Topological Polar Surface Area67.8 Ų

Synthetic Analogues and Derivatives

GP1a belongs to a broader class of 1,4-dihydroindeno[1,2-c]pyrazole derivatives developed through scaffold hybridization strategies. Structural modifications, such as replacing the piperidinyl group with cyclohexyl (as in GP2a) or fenchyl moieties, alter CB2 binding kinetics and selectivity . For instance, GP2a (CAS 919077-81-9) exhibits a CB2 Ki of 7.6 nM compared to GP1a’s sub-10 nM affinity, highlighting the impact of carboxamide substitutions .

Pharmacological Profile

Cannabinoid Receptor Affinity

GP1a demonstrates high selectivity for CB2 over CB1 receptors, with reported Ki values of <10 nM for CB2 and >1,000 nM for CB1 . This selectivity profile minimizes central nervous system (CNS) side effects associated with CB1 activation, making it a promising candidate for peripheral inflammatory conditions.

Table 2: Receptor Binding Affinities of GP1a and Analogues

CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity Ratio (CB1/CB2)
GP1a<10>1,000>100
GP2a7.6900118
WIN55,212-23.31.90.58

Anti-Inflammatory Mechanisms

In macrophage models, GP1a pretreatment (10 µM) reduces proinflammatory cytokine production by 40–60%, including TNF-α and IL-6, via CB2-dependent pathways . The compound suppresses NF-κB signaling, downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Additionally, GP1a modulates lipid metabolism genes (dgat1, cd36), reducing lipid droplet accumulation in infected macrophages by 30–50% .

Therapeutic Applications

Inflammatory Diseases

GP1a’s ability to attenuate macrophage activation positions it as a potential therapy for:

  • Rheumatoid arthritis: CB2 activation reduces joint inflammation in murine models .

  • Atherosclerosis: By inhibiting foam cell formation via CD36 downregulation .

  • Neuroinflammation: CB2 agonists show efficacy in Alzheimer’s and multiple sclerosis models .

"The CB2 receptor’s role in immune regulation makes GP1a a cornerstone for next-generation anti-inflammatory therapies." — Adapted from Murineddu et al. (2012) .

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